molecular formula C12H16N2O2 B2598278 2-(4-Aminopiperidine-1-carbonyl)phenol CAS No. 926246-67-5

2-(4-Aminopiperidine-1-carbonyl)phenol

Cat. No.: B2598278
CAS No.: 926246-67-5
M. Wt: 220.272
InChI Key: ICZMYPAEUHZWQP-UHFFFAOYSA-N
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Description

“2-(4-Aminopiperidine-1-carbonyl)phenol” is a compound with the CAS Number: 926246-67-5 . It has a molecular weight of 220.27 and its IUPAC name is 2-[(4-amino-1-piperidinyl)carbonyl]phenol . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O2/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15/h1-4,9,15H,5-8,13H2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 220.27 and its molecular formula is C12H16N2O2 .

Scientific Research Applications

Structure-Activity Relationship and Chemical Interactions

Phenolics have been studied for their roles in chemical reactions, particularly in the formation of specific compounds and the trapping of reactive carbonyls. For example, the structure-activity relationship (SAR) of phenolics in reactions involving phenylalanine and creatinine has been explored to understand their ability to act as either promoters or inhibitors based on their carbonyl scavenging abilities and free radical scavenging properties (Hidalgo et al., 2018). Additionally, the protective effect of phenolic compounds against oxidative damage to myofibrillar proteins and the carbonylation pathway has been investigated, revealing the antioxidant and pro-oxidant capacities of these compounds depending on their concentration and oxidation conditions (Utrera & Estévez, 2013).

Environmental Monitoring and Bioremediation

Phenolic compounds have been utilized in environmental monitoring and bioremediation efforts. For instance, the development of biosensors for the detection of phenols highlights the importance of these compounds in monitoring environmental pollutants. A disposable amperometric bi-enzyme sensor system has been developed for detecting phenols, showcasing the potential for "in-field" determination of phenolic compounds (Chang et al., 2002). Furthermore, the isolation and characterization of a Pseudomonas strain capable of degrading substituted phenols, such as 4-aminophenol, demonstrate the potential for microbial bioremediation of phenolic pollutants (Ahmed et al., 2004).

Biochemical Activities and Catalysis

The biochemical activities of phenolic compounds have been explored in various studies, including their antioxidant properties and applications as catalysts in stereoselective reactions. Mixed ligand metal complexes based on phenolic Schiff bases have been synthesized and evaluated for their in vitro antimicrobial activity, DNA interaction, and antioxidant activity, highlighting the versatile biochemical applications of phenolic compounds (Joseph & Rani, 2013). Additionally, enantiopure 2-(aminoalkyl)phenol derivatives have been used as catalysts in metal-catalyzed asymmetric reactions, underscoring their significance in homogeneous ligand-accelerated catalysis (Cimarelli & Palmieri, 2009).

Safety and Hazards

The compound is classified under GHS07 and its signal word is "Warning" . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15/h1-4,9,15H,5-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZMYPAEUHZWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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